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molecular formula C7H6N2O3S2 B8285124 2-Sulfamoylthieno[3,2-b]pyridin-5(4H)-one

2-Sulfamoylthieno[3,2-b]pyridin-5(4H)-one

Cat. No. B8285124
M. Wt: 230.3 g/mol
InChI Key: UDFXNYLODJBLRQ-UHFFFAOYSA-N
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Patent
US04731368

Procedure details

A suspension of N,N-dimethyl-N'-(4-oxido-thieno[3,2-b]pyridine-2-sulfonyl)formamidine (6.23 g, 22.6 mmol) in acetic anhydride (70 ml), under a nitrogen atmosphere, was heated at 140° C. for 20-22 hours to give a dark solution. The excess acetic anhydride was removed on a rotary evaporator and 6 N HCl (90 ml) was added to the residue and it was warmed at 80° C. for four hours. This reaction mixture was cooled and ice was added as product began to precipitate. Upon standing several crops were collected by filtration. The combined crude product (2.2 g) was dissolved in a large volume of boiling water, filtered and allowed to cool. Pure product was obtained (1.72 g, 33% yield). This material was recrystallized by dissolution in a minimum volume of hot dimethylsulfoxide. This solution was treated with charcoal, filtered, and diluted with ethanol as product crystallized (1.3 g), m.p. >300° C.
Name
N,N-dimethyl-N'-(4-oxido-thieno[3,2-b]pyridine-2-sulfonyl)formamidine
Quantity
6.23 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)C=[N:4][S:5]([C:8]1[S:16][C:15]2[C:10](=[N+:11]([O-])[CH:12]=[CH:13][CH:14]=2)[CH:9]=1)(=[O:7])=[O:6].C(OC(=O)C)(=[O:21])C>>[S:5]([C:8]1[S:16][C:15]2[CH:14]=[CH:13][C:12](=[O:21])[NH:11][C:10]=2[CH:9]=1)(=[O:7])(=[O:6])[NH2:4]

Inputs

Step One
Name
N,N-dimethyl-N'-(4-oxido-thieno[3,2-b]pyridine-2-sulfonyl)formamidine
Quantity
6.23 g
Type
reactant
Smiles
CN(C=NS(=O)(=O)C1=CC2=[N+](C=CC=C2S1)[O-])C
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a dark solution
CUSTOM
Type
CUSTOM
Details
The excess acetic anhydride was removed on a rotary evaporator and 6 N HCl (90 ml)
ADDITION
Type
ADDITION
Details
was added to the residue and it
TEMPERATURE
Type
TEMPERATURE
Details
was warmed at 80° C. for four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
This reaction mixture was cooled
ADDITION
Type
ADDITION
Details
ice was added as product
CUSTOM
Type
CUSTOM
Details
to precipitate
FILTRATION
Type
FILTRATION
Details
were collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in a large volume of boiling water
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
Pure product was obtained (1.72 g, 33% yield)
CUSTOM
Type
CUSTOM
Details
This material was recrystallized by dissolution in a minimum volume of hot dimethylsulfoxide
ADDITION
Type
ADDITION
Details
This solution was treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
diluted with ethanol as product
CUSTOM
Type
CUSTOM
Details
crystallized (1.3 g), m.p. >300° C.

Outcomes

Product
Name
Type
Smiles
S(N)(=O)(=O)C1=CC=2NC(C=CC2S1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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